molecular formula C14H25BO2 B1344772 2-(4,4-Dimethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 859217-67-7

2-(4,4-Dimethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1344772
M. Wt: 236.16 g/mol
InChI Key: JQEUELMRQYUNDS-UHFFFAOYSA-N
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Patent
US08497376B2

Procedure details

To a solution of 2-bromo-6-(2,2,6,6-tetramethyl-tetrahydro-pyran-4-yl)-pyridin-3-ylamine (as prepared in the previous step, 17.0 g, 0.054 mol ) in DME (200 mL) was added 2 M aq Na2CO3 (214 mL, 0.428 mol), LiCl (2.70 g, 0.0600 mol ) and 2-(4,4-dimethyl-cyclohex-1-enyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (15.3 g, 0.064 mol). The resulting mixture was degassed by sonication under Ar and Pd(PPh3)4 (6.20 g, 5.30 mmol) was added and the reaction heated at 80° C. under Ar overnight. The reaction mixture was allowed to cool to RT and was extracted with EtOAc. After concentrating, the resulting residue was purified on silica gel with 2-20% EtOAc:hexane to give the title compound as a white solid (14.8 g, 80%). Mass spectrum (ESI, m/z): Calcd. for C22H34N2O, 343.2 (M+H), found 343.3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
214 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
15.3 g
Type
reactant
Reaction Step Two
Quantity
6.2 g
Type
catalyst
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[C:4]([CH:9]2[CH2:14][C:13]([CH3:16])([CH3:15])[O:12][C:11]([CH3:18])([CH3:17])[CH2:10]2)[N:3]=1.C([O-])([O-])=O.[Na+].[Na+].[Li+].[Cl-].[CH3:27][C:28]1([CH3:43])[CH2:33][CH2:32][C:31](B2OC(C)(C)C(C)(C)O2)=[CH:30][CH2:29]1>COCCOC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:27][C:28]1([CH3:43])[CH2:33][CH2:32][C:31]([C:2]2[C:7]([NH2:8])=[CH:6][CH:5]=[C:4]([CH:9]3[CH2:14][C:13]([CH3:16])([CH3:15])[O:12][C:11]([CH3:18])([CH3:17])[CH2:10]3)[N:3]=2)=[CH:30][CH2:29]1 |f:1.2.3,4.5,^1:53,55,74,93|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC(=CC=C1N)C1CC(OC(C1)(C)C)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
214 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
2.7 g
Type
reactant
Smiles
[Li+].[Cl-]
Name
Quantity
15.3 g
Type
reactant
Smiles
CC1(CC=C(CC1)B1OC(C(O1)(C)C)(C)C)C
Step Three
Name
Quantity
6.2 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified on silica gel with 2-20% EtOAc

Outcomes

Product
Name
Type
product
Smiles
CC1(CC=C(CC1)C1=NC(=CC=C1N)C1CC(OC(C1)(C)C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.8 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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